![molecular formula C16H21N3O B2999688 N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide CAS No. 1209266-85-2](/img/structure/B2999688.png)
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide, also known as CX-5461, is a synthetic small molecule that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is overexpressed in many types of cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
作用机制
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide works by inhibiting Pol I transcription, which is essential for the synthesis of ribosomal RNA (rRNA). Cancer cells require high levels of rRNA synthesis to support their rapid growth and proliferation. By inhibiting Pol I transcription, N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide disrupts the production of rRNA and leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has been shown to induce DNA damage in cancer cells, leading to activation of the DNA damage response pathway. This results in cell cycle arrest and apoptosis, or programmed cell death. N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has also been found to inhibit the formation of ribosomes, which are essential for protein synthesis. This leads to a decrease in protein synthesis and ultimately cell death.
实验室实验的优点和局限性
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has several advantages for use in lab experiments. It is a selective inhibitor of Pol I transcription, which makes it a valuable tool for studying the role of Pol I in cancer biology. N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has also been shown to have potent anticancer activity in preclinical studies, making it a promising candidate for cancer therapy.
However, there are also limitations to the use of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide in lab experiments. The synthesis of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide is complex and requires expertise in organic chemistry. It is also a relatively new compound, and there may be limited information available on its pharmacokinetics and toxicity.
未来方向
There are several future directions for research on N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide. One area of interest is the development of combination therapies that can enhance the anticancer activity of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide. Another area of research is the identification of biomarkers that can predict response to N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide treatment. This could help to identify patients who are most likely to benefit from treatment with N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide.
In addition, there is ongoing research on the pharmacokinetics and toxicity of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide, which will be important for the development of safe and effective cancer therapies. Overall, N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide is a promising candidate for cancer therapy, and further research is needed to fully understand its potential as an anticancer agent.
合成方法
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then combined to form the final product. The process is complex and requires expertise in organic chemistry.
科学研究应用
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has been extensively studied for its potential as an anticancer agent. It has shown activity against a wide range of cancer types, including breast, ovarian, prostate, and pancreatic cancer. N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has been found to selectively target cancer cells with high levels of Pol I transcription, while sparing normal cells with low levels of Pol I transcription. This makes it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,5-dimethylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-7-13(2)9-14(8-12)18-10-15(20)19-16(11-17)5-3-4-6-16/h7-9,18H,3-6,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDDAIOALDNMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(=O)NC2(CCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)
![(3Ar,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2999612.png)
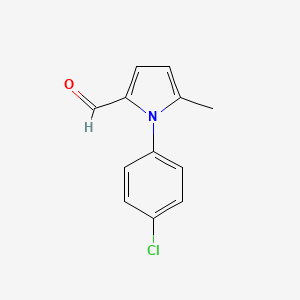
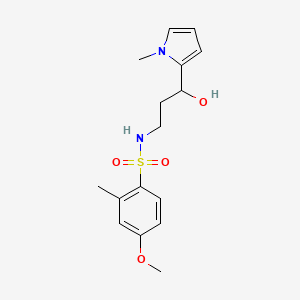
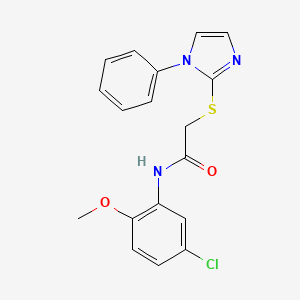
![N-(4-butylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2999617.png)
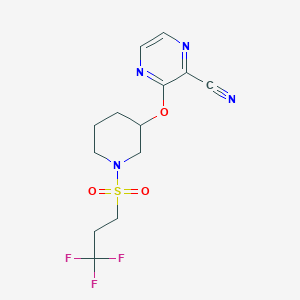
![N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide](/img/structure/B2999621.png)
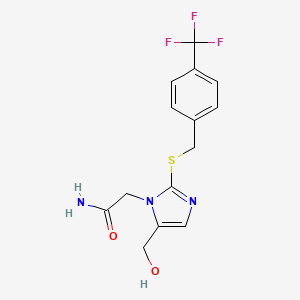

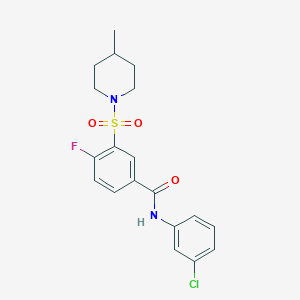
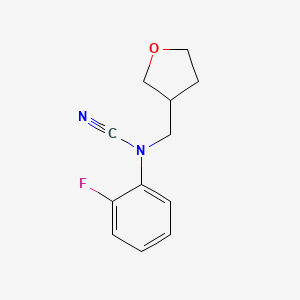
![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2999627.png)